molecular formula C7H12O B071321 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane CAS No. 162010-45-9

3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane

Cat. No. B071321
M. Wt: 112.17 g/mol
InChI Key: UOBKXNXAZOVKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane, also known as DMOBH, is a bicyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. DMOBH contains a six-membered ring fused with a three-membered ring, making it a challenging molecule to synthesize.

Mechanism Of Action

The mechanism of action of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane is not well understood, but it is believed to be due to its ability to act as a dienophile in Diels-Alder reactions. 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane has been shown to react with a variety of dienes, including furans, pyrroles, and indoles. The reaction between 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane and dienes is highly regioselective and can be used to selectively functionalize specific positions on the diene.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane have not been extensively studied. However, it has been reported that 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane is not toxic to cells and does not cause significant cellular damage. Additionally, 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane has been shown to be stable under physiological conditions, making it a potential candidate for drug delivery applications.

Advantages And Limitations For Lab Experiments

The main advantage of using 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane in lab experiments is its unique structure and reactivity. 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane can be used as a building block for the synthesis of complex molecules and can be incorporated into polymers to improve their mechanical properties. Additionally, 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane can be used as a ligand in metal-catalyzed reactions. The main limitation of using 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane in lab experiments is its challenging synthesis method, which requires specific reagents and conditions.

Future Directions

There are several future directions for the study of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane. One potential direction is the development of new synthesis methods that are more efficient and scalable. Additionally, the use of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane in drug discovery applications should be explored further, as its unique structure and stability under physiological conditions make it a promising candidate for drug delivery. Finally, the development of new applications for 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane in materials science, such as the synthesis of new polymers with unique properties, should be investigated.
In conclusion, 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane is a unique bicyclic compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis, materials science, and drug discovery. Its challenging synthesis method, unique structure, and reactivity make it a valuable building block for the synthesis of complex molecules. Further research on 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Synthesis Methods

The synthesis of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane involves a multistep process that requires specific reagents and conditions. The most common method for synthesizing 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane is through the Diels-Alder reaction between cyclopentadiene and 1,3-butadiene. This reaction yields a mixture of products, including 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane, which can be isolated using column chromatography. Other methods for synthesizing 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane have been reported, including the use of radical reactions and photochemical reactions.

Scientific Research Applications

3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane has been studied extensively for its potential applications in organic synthesis, materials science, and drug discovery. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules. 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane has been used as a starting material for the synthesis of natural products, such as the marine alkaloid (-)-lepadin B. Additionally, 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane has been incorporated into polymers to improve their mechanical properties and has been used as a ligand in metal-catalyzed reactions.

properties

CAS RN

162010-45-9

Product Name

3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

3,3-dimethyl-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C7H12O/c1-7(2)3-5-6(4-7)8-5/h5-6H,3-4H2,1-2H3

InChI Key

UOBKXNXAZOVKSW-UHFFFAOYSA-N

SMILES

CC1(CC2C(C1)O2)C

Canonical SMILES

CC1(CC2C(C1)O2)C

Origin of Product

United States

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